molecular formula C13H18BrN B13882219 1-[3-(bromomethyl)-2-methylphenyl]Piperidine

1-[3-(bromomethyl)-2-methylphenyl]Piperidine

Cat. No.: B13882219
M. Wt: 268.19 g/mol
InChI Key: BNNNLCFVLCLCSZ-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)-2-methylphenyl]Piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a bromomethyl group attached to a methylphenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine can be synthesized through several methods. One common approach involves the bromination of 1-[3-methyl-2-methylphenyl]Piperidine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.

Major Products:

  • Substituted derivatives (e.g., amines, ethers, thioethers)
  • Oxidized products (e.g., carboxylic acids, ketones)
  • Reduced products (e.g., methyl derivatives)

Scientific Research Applications

1-[3-(Bromomethyl)-2-methylphenyl]Piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including its role in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with specific pathways involved in cellular signaling and metabolism, thereby exerting its effects.

Comparison with Similar Compounds

    1-[3-(Chloromethyl)-2-methylphenyl]Piperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-[3-(Methyl)-2-methylphenyl]Piperidine: Lacks the halogen substituent, resulting in different reactivity and properties.

    1-[3-(Bromomethyl)-2-ethylphenyl]Piperidine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: 1-[3-(Bromomethyl)-2-methylphenyl]Piperidine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical transformations. This compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-methylphenyl]piperidine

InChI

InChI=1S/C13H18BrN/c1-11-12(10-14)6-5-7-13(11)15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3

InChI Key

BNNNLCFVLCLCSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)CBr

Origin of Product

United States

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